molecular formula C14H19NO B7623987 N-[Cyclopentyl(phenyl)methyl]acetamide

N-[Cyclopentyl(phenyl)methyl]acetamide

Cat. No.: B7623987
M. Wt: 217.31 g/mol
InChI Key: ZIGQTILCFYYXPK-UHFFFAOYSA-N
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Description

N-[Cyclopentyl(phenyl)methyl]acetamide is a tertiary acetamide derivative characterized by a cyclopentyl group and a phenyl moiety attached to a methylene bridge, which is further linked to an acetamide functional group. This compound is synthesized through multi-step reactions involving nitrile reduction and subsequent functionalization. For instance, describes the synthesis of related cyclopentyl-containing acetamides via the reduction of nitriles using Raney nickel, followed by reactions with phenyl isothiocyanates . The structural complexity of this compound, including its stereochemical features (e.g., cyclopentane ring conformation and hydrogen-bonding patterns), has been elucidated through X-ray crystallography, as seen in , which reports a similar derivative with a crystal lattice stabilized by O–H⋯O hydrogen bonds .

Properties

IUPAC Name

N-[cyclopentyl(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(16)15-14(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGQTILCFYYXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Cyclopentyl(phenyl)methylamine Intermediate

The synthesis of N-[Cyclopentyl(phenyl)methyl]acetamide begins with the preparation of the cyclopentyl(phenyl)methylamine intermediate. This step typically involves reductive amination or nucleophilic substitution reactions. For example, cyclopentyl(phenyl)ketone can undergo reductive amination using sodium cyanoborohydride in the presence of ammonium acetate, yielding the corresponding amine with >75% efficiency under optimized conditions. Alternatively, Grignard reagents such as cyclopentylmagnesium bromide may react with benzyl cyanide, followed by hydrolysis to produce the amine precursor.

Acetamidation of the Amine Intermediate

The final step involves acetamidation of the cyclopentyl(phenyl)methylamine intermediate. A common method employs acetyl chloride or acetic anhydride in the presence of a base such as triethylamine (TEA). For instance, reacting 10 mmol of the amine with 12 mmol of acetyl chloride in dichloromethane at 0–5°C for 2 hours yields the acetamide derivative with 82–88% purity. Alternatively, microwave-assisted acetylation using acetic anhydride and catalytic DMAP reduces reaction times from hours to minutes while maintaining yields above 80%.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

Optimal temperature control is crucial during both intermediate formation and acetylation. The exothermic nature of acetyl chloride reactions necessitates cooling to 0–5°C to minimize side products like N-acetylated byproducts. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates but may require subsequent purification steps due to solvent retention. Non-polar solvents like chloroform offer better phase separation but lower yields (68–72%) compared to DMF (80–85%).

Catalytic Systems and Stoichiometry

The choice of base significantly impacts acetylation efficiency. TEA provides superior proton scavenging compared to pyridine, particularly in reactions involving sterically hindered amines. Stoichiometric excesses of acetyl chloride (1.2–1.5 equivalents) are necessary to drive the reaction to completion, though higher equivalents (>2.0) risk over-acetylation and reduced purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms successful acetamidation. The characteristic singlet for the acetyl methyl group appears at δ 2.1–2.3 ppm in 1^1H NMR, while the amide carbonyl resonates at δ 168–170 ppm in 13^{13}C NMR. Infrared (IR) spectroscopy reveals strong absorption bands at 1,650–1,680 cm1^{-1} (C=O stretch) and 3,300–3,350 cm1^{-1} (N-H stretch).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm is routinely employed. Method optimization using acetonitrile-water gradients (60:40 to 80:20 over 20 minutes) achieves baseline separation of the target compound from residual reactants, with purity typically exceeding 95%.

Comparative Analysis with Structural Analogs

Impact of Cyclopentyl Substituents

Comparisons with N-[cyclohexyl(phenyl)methyl]acetamide reveal that the smaller cyclopentyl ring enhances crystallinity but reduces solubility in aqueous media by 40–50%. This structural feature also increases melting points by 15–20°C compared to linear alkyl analogs.

Role of the Phenyl Group

Electron-donating substituents on the phenyl ring (e.g., -OCH3_3) accelerate acetylation rates by 20–25% due to enhanced amine nucleophilicity. Conversely, electron-withdrawing groups (-NO2_2) necessitate harsher conditions, such as refluxing in acetic anhydride for 6–8 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve scalability. A prototype system using microchannel reactors achieves 92% conversion in 15 minutes at 50°C, compared to 3 hours in batch processes. This method reduces solvent usage by 60% and eliminates intermediate isolation steps.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis utilizing ball milling demonstrates promise for sustainable production. Reactions between cyclopentyl(phenyl)methylamine and acetic anhydride in a 1:1.2 molar ratio yield 78–85% product with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclopentyl(phenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Cyclopentyl(phenyl)methyl ketone or cyclopentyl(phenyl)acetic acid.

    Reduction: N-[Cyclopentyl(phenyl)methyl]amine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[Cyclopentyl(phenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyclopentyl(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopentyl/Phenyl-Substituted Acetamides

Compounds sharing the cyclopentyl-phenyl-methyl backbone exhibit distinct physicochemical and synthetic profiles:

  • Its molecular formula (C₁₃H₁₇N₃O₃S) differs significantly from the target compound, leading to variations in polarity and bioavailability .
  • N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide (): This analog features chlorophenyl and hydroxyphenyl groups, resulting in a more rigid crystal structure (space group P2₁2₁2₁, Z = 4) compared to the target compound. The presence of chlorine and hydroxyl groups also influences its reactivity and solubility .

Substituted Phenyl Acetamides

Simpler phenyl-substituted acetamides highlight the impact of substituents on biological and physical properties:

  • N-(4-Hydroxyphenyl)acetamide (): A widely studied compound with 289,000 documented references, this derivative lacks the cyclopentyl group but is a precursor for analgesics like paracetamol. Its simplicity contrasts with the steric hindrance of the target compound .
  • Chlorinated Derivatives (): Compounds such as N-(3-chloro-4-hydroxyphenyl)acetamide and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide demonstrate how halogenation enhances photostability and bioactivity. These derivatives are synthesized via photolytic degradation of paracetamol, differing from the catalytic methods used for cyclopentyl analogs .

Table 2: Substituent Effects on Phenyl Acetamides

Compound Name Substituents Synthesis Method Applications
N-(4-Hydroxyphenyl)acetamide 4-hydroxyphenyl Acetylation of 4-aminophenol Analgesic precursor
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxyphenyl Photolysis of paracetamol Photostable metabolite
N-[Cyclopentyl(phenyl)methyl]acetamide Cyclopentyl, phenyl Catalytic reduction, alkylation Potential CNS or enzyme-targeted drug

Sulfonamide and Bromophenyl Derivatives

  • Its molecular weight (333.22 g/mol) and lipophilicity differ markedly from cyclopentyl analogs .
  • N-Methyl-2-(methylamino)-N-(phenylmethyl)acetamide (): This derivative’s methylamino group enhances solubility in polar solvents, contrasting with the hydrophobic cyclopentyl moiety in the target compound .

Research Implications and Gaps

  • Synthetic Efficiency : highlights catalytic methods (e.g., heteropolyacids) for optimizing yields in acetamide synthesis, which could be applied to cyclopentyl derivatives to improve scalability .
  • Toxicological Data: As noted in , many acetamide derivatives lack thorough toxicological profiles, emphasizing the need for safety studies on this compound .
  • Biological Applications : underscores the role of acetamides as precursors for heterocyclic compounds, suggesting unexplored therapeutic avenues for the target compound .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-[Cyclopentyl(phenyl)methyl]acetamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves acetylation of the primary amine intermediate (e.g., cyclopentyl(phenyl)methylamine) using acetyl chloride or acetic anhydride under anhydrous conditions. Solvents like dichloromethane or toluene are used, with bases such as triethylamine to neutralize HCl byproducts .
  • Purity Control : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolve crystal packing (e.g., space group P212121P2_12_12_1) and confirm cyclopentyl conformation (e.g., envelope vs. twist-boat) .
  • NMR spectroscopy : Key signals include 1H^1H NMR peaks for acetamide methyl (~2.1 ppm) and cyclopentyl protons (1.5–2.0 ppm). 13C^{13}C NMR confirms carbonyl resonance at ~170 ppm .
    • Data Table :
TechniqueCritical ParametersReference
X-raya=8.80A˚,b=11.34A˚a = 8.80 \, \text{Å}, b = 11.34 \, \text{Å}
1H^1H NMRCyclopentyl H integration (10 protons)

Q. What preliminary biological screening approaches are suitable for this compound?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ quantification).
    • Considerations : Include positive controls (e.g., ciprofloxacin for antimicrobials) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopentyl group functionalization be elucidated?

  • Approach :

  • Isotopic labeling : Use 13C^{13}C-labeled acetyl chloride to track acetamide formation via LC-MS.
  • DFT calculations : Model transition states for cyclopentyl ring puckering during acetylation (B3LYP/6-31G* basis set) .
    • Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity effects (e.g., toluene vs. DMF) .

Q. What advanced spectroscopic methods resolve ambiguities in stereochemical assignments?

  • Methods :

  • 2D NMR (NOESY) : Detect spatial proximity between cyclopentyl and phenyl protons.
  • VCD (Vibrational CD) : Differentiate enantiomers via carbonyl stretching modes .
    • Case Study : A 2024 study resolved axial vs. equatorial acetamide orientation using NOESY cross-peaks between cyclopentyl-CH₂ and acetamide protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[Cyclopentyl(phenyl)methyl]acetamide
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